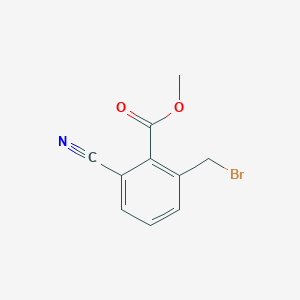
Methyl 2-(bromomethyl)-6-cyanobenzoate
Overview
Description
Synthesis Analysis
While specific synthesis methods for “Methyl 2-(bromomethyl)-6-cyanobenzoate” are not available, bromomethylation is a common reaction in organic chemistry. For example, an efficient method for the bromomethylation of thiols has been developed, using paraformaldehyde and HBr/AcOH .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “Methyl 2-bromomethyl benzoate”, the molecular weight is 229.071 Da .
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-(bromomethyl)-6-cyanobenzoate serves as a key intermediate in synthetic chemistry, particularly in the synthesis of complex molecules. For example, it has been employed in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, an important intermediate for anti-cancer drugs inhibiting thymidylate synthase (Cao Sheng-li, 2004). Additionally, its derivatives have been used in creating novel benzyl- or 4-cyanobenzyl-substituted N-heterocyclic (bromo)(carbene)silver(I) and (carbene)(chloro)gold(I) complexes, which show preliminary cytotoxicity towards certain cancer cell lines (S. Patil et al., 2011).
Material Science
In material science, this compound is utilized in developing new compounds with potential applications in electronics and photonics. Research has systematically tuned optoelectronic properties by substituting different groups on bicarbazole/cyanobenzene hybrids, showing that these materials can serve as hosts or dopants in organic light-emitting diodes (OLEDs) (Xudong Cao et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
Methyl 2-(bromomethyl)-6-cyanobenzoate likely interacts with its targets through a process similar to the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are key reactions in the synthesis of many organic compounds .
Pharmacokinetics
Similar compounds are known to have varying bioavailability depending on their chemical structure and the conditions under which they are administered .
properties
IUPAC Name |
methyl 2-(bromomethyl)-6-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-7(5-11)3-2-4-8(9)6-12/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXPMFZZUHOIIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1C#N)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2583350.png)
![3-Amino-5-[(cyanomethyl)sulfanyl]-4-phenyl-2-thiophenecarbonitrile](/img/structure/B2583351.png)
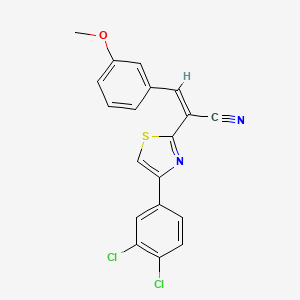
![N-(4-fluorobenzyl)-N-(4-isopropylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2583353.png)
![tert-Butyl N-methyl-N-{1-oxaspiro[2.3]hexan-5-yl}carbamate](/img/structure/B2583354.png)
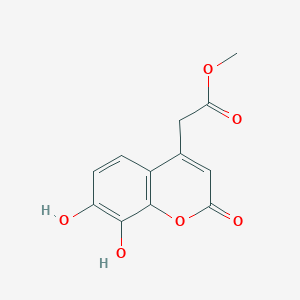
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2583357.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2583358.png)
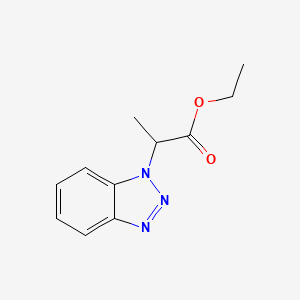
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2583364.png)
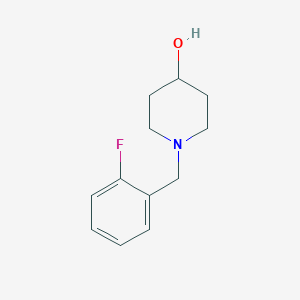
![2-[(2-Chloro-6-nitrophenyl)amino]ethanol](/img/structure/B2583370.png)
![N-(2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2583371.png)
![2-(4-Fluorophenyl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2583373.png)